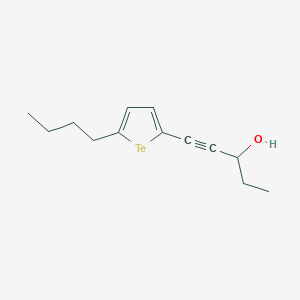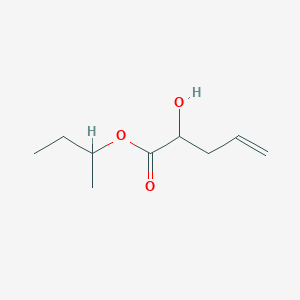![molecular formula C19H25F3N2O B12623383 3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene CAS No. 917604-76-3](/img/structure/B12623383.png)
3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene is a compound that features a trifluoromethyl group, a phenyl ring substituted with an undec-10-en-1-yloxy group, and a diazirene ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Métodos De Preparación
The synthesis of 3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene involves several steps. One common method includes the trifluoromethylation of carbon-centered radical intermediates. This process can be achieved using trifluoromethyl sulfonyl chloride (CF3SO2Cl) as a source for the CF3 radical . The reaction conditions typically involve photoredox catalysis, which uses visible light to drive the reaction . Industrial production methods may vary, but they often involve similar principles of radical trifluoromethylation under controlled conditions.
Análisis De Reacciones Químicas
3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the reduction of the diazirene ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by photoredox catalysis.
Common reagents used in these reactions include trifluoromethyl sulfonyl chloride for trifluoromethylation and various oxidizing or reducing agents depending on the desired reaction. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene has several scientific research applications:
Chemistry: It is used in the study of radical trifluoromethylation and photoredox catalysis.
Biology: The compound’s unique structure makes it a valuable tool in biological studies, particularly in the investigation of molecular interactions and pathways.
Mecanismo De Acción
The mechanism by which 3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene exerts its effects involves the generation of radical intermediates. The trifluoromethyl group plays a crucial role in stabilizing these intermediates, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application, but the compound’s ability to participate in radical reactions is a key aspect of its mechanism of action .
Comparación Con Compuestos Similares
Similar compounds to 3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene include other trifluoromethylated diazirenes and phenyl derivatives. These compounds share the trifluoromethyl group, which imparts unique chemical properties. the presence of the undec-10-en-1-yloxy group and the specific substitution pattern on the phenyl ring make this compound unique in its reactivity and applications .
Propiedades
Número CAS |
917604-76-3 |
|---|---|
Fórmula molecular |
C19H25F3N2O |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)-3-(4-undec-10-enoxyphenyl)diazirine |
InChI |
InChI=1S/C19H25F3N2O/c1-2-3-4-5-6-7-8-9-10-15-25-17-13-11-16(12-14-17)18(23-24-18)19(20,21)22/h2,11-14H,1,3-10,15H2 |
Clave InChI |
GCOHZFIMYZQREL-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCCOC1=CC=C(C=C1)C2(N=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(But-2-en-1-yl)oxy]benzoic acid](/img/structure/B12623307.png)
![4-{(2E)-2-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B12623308.png)
![N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide](/img/structure/B12623316.png)

![4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate](/img/structure/B12623329.png)
![4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12623334.png)

![Ethyl 5-fluoro-1-[(pyrazin-2-yl)methyl]-1h-indole-2-carboxylate](/img/structure/B12623342.png)
![N-[3-Fluoro-4-(pent-4-enoyl)phenyl]pyridine-2-carboxamide](/img/structure/B12623351.png)
![1-Propanol, 2-[ethyl[[5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-3-isothiazolyl]methyl]amino]-2-methyl-](/img/structure/B12623366.png)
![(11S,12R,16S)-11-(3,4-dimethoxybenzoyl)-14-[2-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12623368.png)
![2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide](/img/structure/B12623374.png)


